molecular formula C18H15ClN2OS B3593399 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylbenzamide

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylbenzamide

Cat. No.: B3593399
M. Wt: 342.8 g/mol
InChI Key: CVBXDAIECMBREF-UHFFFAOYSA-N
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Description

“N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylbenzamide” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also features a benzyl group and a benzamide moiety .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a benzyl group, and a benzamide moiety. The chlorine atom on the benzyl group is an electron-withdrawing group, which could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound could be quite diverse, given the presence of several functional groups. The benzyl chloride moiety could undergo nucleophilic substitution reactions, while the amide could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, solubility in various solvents, melting point, boiling point, and stability under various conditions would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological context. If it’s intended to be a drug or a pesticide, its mechanism would depend on its target in the biological system .

Future Directions

The future research directions for this compound could be quite broad. Potential areas of interest could include exploring its reactivity, studying its potential biological activity, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-12-6-2-4-8-15(12)17(22)21-18-20-11-14(23-18)10-13-7-3-5-9-16(13)19/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBXDAIECMBREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylbenzamide
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N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylbenzamide
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